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molecular formula C9H15NO B2697516 4-Cyclopentylpyrrolidin-2-one CAS No. 271580-00-8

4-Cyclopentylpyrrolidin-2-one

Cat. No. B2697516
M. Wt: 153.225
InChI Key: YOJFZTBFYFDZON-UHFFFAOYSA-N
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Patent
US06627771B1

Procedure details

Preparation of 4-Cyclopentyl-pyrrolidin-2-one—A solution of 3-azidomethyl-3-cyclopentyl-propionic acid ethyl ester (3.7 g, 16.7 mmol) in 50 mL of MeOH is treated with Raney Nickel under an H2 atmosphere at room temperature. When the theoretical amount of H2 is taken up, the catalyst is removed by filtration and MeOH is evaporated. The remaining solid is recrystallized from hexanes to give 1.5 g (58% yield) of 4-cyclopentyl-pyrrolidin-2-one; mp=117-119° C. NMR (1H, 400 MHz, CDCl3) δ1.1 (2H, m); 1.4-1.6 (4H, m); 1.7 (3H, m); 2.1 (1H, m); 2.3 (1H, m); 2.4 (1H, m); 3.05 (1H, dd); 3.4 (1H, dd). Analysis for C9H15NO: Calculated: C,70.55; H,9.87; N,9.14. Found: C, 70.80; H,9.47; N,9.09.
[Compound]
Name
4-Cyclopentyl-pyrrolidin-2-one—A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-azidomethyl-3-cyclopentyl-propionic acid ethyl ester
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][CH:6]([CH2:12][N:13]=[N+]=[N-])[CH:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1)C>CO.[Ni]>[CH:7]1([CH:6]2[CH2:12][NH:13][C:4](=[O:3])[CH2:5]2)[CH2:11][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
4-Cyclopentyl-pyrrolidin-2-one—A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3-azidomethyl-3-cyclopentyl-propionic acid ethyl ester
Quantity
3.7 g
Type
reactant
Smiles
C(C)OC(CC(C1CCCC1)CN=[N+]=[N-])=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst is removed by filtration and MeOH
CUSTOM
Type
CUSTOM
Details
is evaporated
CUSTOM
Type
CUSTOM
Details
The remaining solid is recrystallized from hexanes

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C1CC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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